4-methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
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Overview
Description
4-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C16H13ClN4O and a molecular weight of 312.761 g/mol . This compound is known for its unique structure, which combines a methoxybenzaldehyde moiety with a phthalazinyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
A related compound, a series of 4-chloro-1-phthalazinyl hydrazones, has been studied for its antileishmanial activity against leishmania braziliensis . Oxidative stress was identified as the possible mode of action of the most active phthalazine . It’s possible that 4-methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone may have a similar mode of action, but this needs to be confirmed with further studies.
Preparation Methods
The synthesis of 4-methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 4-methoxybenzaldehyde with 4-chloro-1-phthalazinylhydrazine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the hydrazone bond. After the reaction is complete, the product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where the methoxy or chloro groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents.
3-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: Differing in the position of the methoxy group.
2-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: Another positional isomer with distinct properties.
Properties
IUPAC Name |
4-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-22-12-8-6-11(7-9-12)10-18-20-16-14-5-3-2-4-13(14)15(17)19-21-16/h2-10H,1H3,(H,20,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIHLWTVUQSSCS-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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